[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate
Overview
Description
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexadienone moiety with an iodobenzoate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexadienone intermediate, which is then reacted with an appropriate amine to form the desired product. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process might include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in an acidic medium, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a quinone derivative, while reduction could produce a hydroxy compound.
Scientific Research Applications
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound features a similar aromatic structure but with chlorine atoms instead of iodine.
Steviol glycoside: Although structurally different, it shares some functional group similarities.
Uniqueness
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBPSCHWNHZWNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2I)C=C(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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